Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidinone moiety, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved by reacting a suitable amine with a cyclic anhydride under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Formation of the Thiadiazole Ring: This step involves the cyclization of a suitable thiosemicarbazide derivative with an appropriate carboxylic acid derivative under acidic conditions.
Final Coupling Reaction: The final step involves coupling the previously synthesized intermediates under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate: This compound is unique due to its specific combination of functional groups.
Other Thiadiazole Derivatives: Compounds like 1,2,3-thiadiazole-4-carboxylate derivatives share some structural similarities but differ in their functional groups and overall structure.
Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid, have similar aromatic properties but lack the additional functional groups present in the target compound.
Uniqueness
The uniqueness of this compound lies in its multi-functional nature, combining the properties of furan, pyrrolidinone, and thiadiazole rings
Biological Activity
Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole core, which is known for its broad pharmacological potential. The synthesis of this compound typically involves the reaction of furan derivatives with thiadiazole precursors. The integration of the furan moiety enhances lipophilicity and cellular permeability, which are crucial for biological activity .
Synthesis Pathway
- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring by the reaction of carboxylic acid derivatives with hydrazine.
- Furan Integration : Subsequent reactions introduce the furan group via nucleophilic substitution.
- Final Derivatization : The final product is obtained through acylation and methylation processes.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT116 (colon) .
Cytotoxicity Data
The IC50 values demonstrate that this compound is particularly effective against HepG2 cells, suggesting a potential for developing targeted cancer therapies.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. For instance, it inhibited growth at concentrations ranging from 0.25 to 4 µg/mL against various strains .
Antimicrobial Efficacy
Structure-Activity Relationships (SAR)
The presence of specific functional groups within the compound significantly influences its biological activity. For example:
- The furan moiety enhances lipophilicity and cellular uptake.
- Modifications on the thiadiazole ring can lead to increased cytotoxicity or antimicrobial potency depending on the substituents used .
Case Study 1: Anticancer Evaluation
In a study evaluating various thiadiazole derivatives, compounds structurally similar to this compound were tested against HepG2 cells. Results indicated that compounds with a similar backbone exhibited IC50 values comparable to established anticancer agents like Doxorubicin .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial activity of derivatives containing the thiadiazole ring. The results showed that compounds with enhanced substituents at position 4 of the thiadiazole ring exhibited superior antibacterial activity compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C14H14N4O5S |
---|---|
Molecular Weight |
350.35 g/mol |
IUPAC Name |
methyl 5-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C14H14N4O5S/c1-22-14(21)11-13(24-17-16-11)15-12(20)8-5-10(19)18(6-8)7-9-3-2-4-23-9/h2-4,8H,5-7H2,1H3,(H,15,20) |
InChI Key |
DWZZKAOJNJPRBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3 |
Origin of Product |
United States |
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